molecular formula C20H20N4O4S2 B2569862 2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391869-09-3

2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Número de catálogo: B2569862
Número CAS: 391869-09-3
Peso molecular: 444.52
Clave InChI: UZJUHTJLCDUPHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex small molecule featuring a 1,3,4-thiadiazole core linked to a benzamide scaffold via a thioether bridge. The benzamide moiety is substituted with two methoxy groups at the 2- and 3-positions, while the thioether side chain contains a ketone group and an m-tolylamino (meta-methylphenylamino) substituent. Its design leverages the bioisosteric properties of 1,3,4-thiadiazole, known for enhancing metabolic stability and binding affinity to biological targets .

Propiedades

IUPAC Name

2,3-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-12-6-4-7-13(10-12)21-16(25)11-29-20-24-23-19(30-20)22-18(26)14-8-5-9-15(27-2)17(14)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJUHTJLCDUPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2,3-Dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound exhibits a unique structural configuration that contributes to its biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula of this compound is C19H18N4O3S2, and it has a molecular weight of 414.5 g/mol. Its structure comprises a benzamide moiety substituted with a thiadiazole group and an oxoethyl thioether, which enhances its interaction with biological targets.

Structural Features

The compound's unique features include:

  • Benzamide Structure : Provides a stable framework for biological activity.
  • Thiadiazole Ring : Known for its diverse pharmacological effects.
  • Oxoethyl Thioether Moiety : Enhances solubility and bioavailability.
Structural Feature Description
BenzamideCore structure providing stability
ThiadiazoleAssociated with antimicrobial and anticancer properties
Oxoethyl ThioetherImproves solubility and interaction with biological targets

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The presence of the thiadiazole ring is often linked to enhanced activity against various bacterial strains. For instance, compounds containing thiadiazole derivatives have shown promising results against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. The cytotoxic effects were evaluated using the MTT assay against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that derivatives similar to this compound exhibit IC50 values ranging from 29 μM to 73 μM against these cell lines, suggesting significant potential for further development as an anticancer agent.

Case Studies and Research Findings

  • Cytotoxic Activity Evaluation :
    • A study evaluated several thiadiazole derivatives for their cytotoxic effects against cancer cell lines.
    • Compound variants were synthesized and tested; those with specific substitutions showed enhanced activity.
    • Results indicated that modifications in the thiadiazole structure could lead to varying biological activities.
  • Anti-inflammatory Properties :
    • Compounds similar to this compound have demonstrated anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the benzamide ring, the thioether side chain, and the heterocyclic core. Key comparisons include:

Compound Name Substituents (Benzamide/Thiadiazole) Biological Activity Synthesis Method Reference
Target Compound : 2,3-Dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 2,3-OCH₃; m-tolylamino Anticancer (pro-apoptotic) Cyclization, coupling reactions
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) Furan-2-yl acrylamido Anticancer (cell cycle arrest) Acetylacetone derivatives
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4-NO₂; thiazolylamino Not reported (structural analog) Iodine-triethylamine-mediated
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) Piperidinyl side chain Acetylcholinesterase inhibition DCC/HOBt coupling
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-OCH₃; 2-methoxyphenyl Fungicidal/insecticidal Benzoylation of thiadiazole

Structural Insights from Crystallography

  • The planar 1,3,4-thiadiazole core in the target compound aligns with N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide , where bond distances (C=N: ~1.28–1.30 Å) confirm aromatic character .
  • Intermolecular hydrogen bonding (e.g., N–H⋯N interactions in ) stabilizes crystal packing, a feature critical for bioavailability prediction .

Computational Docking Studies

  • AutoDock Vina simulations predict that the m-tolylamino group in the target compound forms hydrophobic interactions with kinase ATP-binding pockets, unlike the nitro group in 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)...) , which may polarize binding sites.
  • Piperidinyl analogs (7a-7l ) show stronger docking scores (-9.2 to -10.5 kcal/mol) for acetylcholinesterase due to cation-π interactions , while the target compound’s methoxy groups favor lower binding energy (-8.7 kcal/mol) in cancer-related targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound while ensuring purity?

  • Methodology :

  • Stepwise Synthesis : Follow a multi-step protocol starting with precursor functionalization (e.g., thioether formation via nucleophilic substitution at the thiadiazole ring), followed by amide coupling using reagents like EDCI/HOBt .
  • Reaction Optimization : Adjust temperature (60–80°C for thiadiazole-thioether bond formation) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents side reactions (e.g., hydrolysis)
SolventDMF or THFEnhances intermediate solubility
Reaction Time12–24 hrsEnsures complete coupling

Q. What spectroscopic techniques are critical for structural confirmation?

  • Essential Methods :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 7.0–8.5 ppm for benzamide) and thiadiazole carbons (δ 150–160 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (1640–1680 cm1^{-1}) and thioether C–S bonds (650–700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Q. How can initial biological activity screening be designed for this compound?

  • Assay Design :

  • Target Selection : Prioritize kinases or proteases due to thiadiazole’s role in ATP-binding pocket interactions .
  • In Vitro Testing : Use fluorescence-based enzymatic assays (e.g., trypsin inhibition) at 10–100 μM concentrations .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, comparing IC50_{50} values to reference drugs .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across similar derivatives?

  • Root Cause Analysis :

  • Substituent Effects : Compare m-tolyl (meta-methyl) vs. para-fluorobenzyl analogs; meta-substituents may reduce steric hindrance, enhancing target binding .
  • Data Normalization : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
    • Case Study :
DerivativeSubstituentIC50_{50} (μM)
Am-tolyl12.3
Bp-fluorobenzyl45.7
C3,4-dichlorophenyl8.9
Source: Adapted from

Q. How can computational methods guide mechanistic studies of its bioactivity?

  • Molecular Modeling :

  • Docking Simulations : Use AutoDock Vina to predict binding poses in kinase domains (e.g., EGFR; PDB ID: 1M17) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (e.g., RMSD <2 Å indicates stable binding) .
    • Key Findings :
  • The thiadiazole ring forms π-π stacking with Phe-723 of EGFR, while the benzamide moiety hydrogen-bonds to Thr-766 .

Q. What synthetic modifications improve metabolic stability without compromising activity?

  • Rational Design :

  • Fluorination : Introduce CF3_3 at the benzamide para-position to block cytochrome P450 oxidation .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the thioether group to enhance aqueous solubility .
    • Validation :
ModificationLogPt1/2_{1/2} (Liver Microsomes)
Parent Compound3.21.2 hrs
CF3_3-Analog2.84.5 hrs
PEGylated1.5>24 hrs
Data synthesized from

Data Contradiction Analysis

Q. Why do solubility predictions conflict with experimental observations?

  • Resolution Workflow :

In Silico Tools : Use ChemAxon or ALOGPS to calculate logP (predicted: 2.5 vs. experimental: 3.8) .

Experimental Validation : Perform shake-flask method in PBS (pH 7.4) to measure solubility (e.g., 12 μg/mL vs. predicted 45 μg/mL) .

Crystallinity Impact : XRPD analysis may reveal polymorphic forms with reduced solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.